3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine
Description
N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide is a benzothiazole-derived compound characterized by an ethoxy substitution at position 6 of the benzothiazole ring and a pentanamide chain at position 2. Benzothiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including antimicrobial, antitumor, and anthelmintic properties .
Properties
IUPAC Name |
3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2S/c15-14-12(17-13-3-1-2-8-18(13)14)9-19-11-6-4-10(16)5-7-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMCHKMBTWPJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization with Halogenated Intermediates
Copper-mediated protocols offer a robust pathway for constructing imidazo[1,2-a]pyridines. As demonstrated by ACS Omega , Cu(OTf)₂ catalyzes the annulation of 2-aminopyridines with α-bromoketones under aerobic conditions. For the target compound, 3-bromo-2-aminopyridine serves as the starting material, reacting with a custom α-bromoketone bearing a protected (4-chlorophenyl)sulfanylmethyl moiety.
Key Steps :
-
Substrate Preparation : Synthesize α-bromo-1-(4-chlorophenylsulfanylmethyl)propan-2-one via bromination of the corresponding ketone with PBr₃ .
-
Cyclization : React 3-bromo-2-aminopyridine with the α-bromoketone in the presence of Cu(OTf)₂ (20 mol%) in DMF at 80°C for 6 h. The reaction proceeds via nucleophilic attack of the aminopyridine’s endocyclic nitrogen, followed by intramolecular cyclization .
-
Deprotection : Remove any protecting groups (e.g., tert-butyl thioethers) using TFA/CH₂Cl₂ to unmask the sulfanylmethyl group .
Challenges :
-
Regioselective bromination at position 3 requires electron-deficient 2-aminopyridine derivatives to direct electrophilic substitution .
-
Copper catalysts may oxidize thioethers; thus, inert atmospheres or lower temperatures (≤80°C) are recommended .
DBU-Catalyzed Two-Component Cyclization
The Journal of Organic Chemistry highlights DBU’s efficacy in catalyzing imidazo[1,2-a]pyridine synthesis from 2-aminopyridines and phenacyl bromides . Adapting this method involves:
Procedure :
-
Phenacyl Bromide Modification : Synthesize 2-bromo-1-(4-chlorophenylsulfanylmethyl)ethan-1-one by treating 4-chlorothiophenol with 1,2-dibromoethane in the presence of K₂CO₃, followed by oxidation with PCC .
-
Cyclization : Combine 3-bromo-2-aminopyridine (1.0 equiv) and the modified phenacyl bromide (1.2 equiv) in ethanol/H₂O (1:1) with DBU (2.0 equiv) at room temperature for 8 h. The reaction achieves 72% yield via a pyridinium salt intermediate .
Advantages :
-
Aqueous ethanol as a solvent aligns with green chemistry principles .
-
DBU’s steric hindrance minimizes side reactions, ensuring high atom economy (68–73%) .
Iron-Catalyzed Sulfanylmethylation
Building on FeCl₃-catalyzed sulfonylmethylation , this method introduces sulfanylmethyl groups via radical pathways:
Protocol :
-
Core Synthesis : Prepare 3-bromoimidazo[1,2-a]pyridine using methods from Section 1 or 2.
-
Sulfanylmethylation : React the core with 4-chlorothiophenol (2.0 equiv), FeCl₃ (10 mol%), and K₂S₂O₈ (2.5 equiv) in DMA/H₂O (2:1) at 120°C for 4 h. The mechanism involves Fe³⁺-mediated oxidation of DMA to an iminium ion, which couples with the thiol to form the C–S bond .
Optimization :
One-Pot Multicomponent Assembly
A one-pot strategy from ACS Omega combines α-bromoketones, aminopyridines, and benzazol derivatives:
Steps :
-
Reactants : 3-Bromo-2-aminopyridine, α-bromo-4-chlorophenylsulfanylmethyl ketone, and benzothiazole.
-
Cyclization : Heat reactants in DCE with Zn(OTf)₂ (15 mol%) at 100°C for 12 h. The reaction forms the imidazo[1,2-a]pyridine core while introducing the sulfanylmethyl group in situ .
Yield : 65–78% after column chromatography (hexane/EtOAc 3:1) .
Post-Functionalization of Preformed Cores
For late-stage diversification, bromination and alkylation are employed:
Bromination :
-
Treat 2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine with NBS (1.1 equiv) in AcOH at 0°C for 1 h, achieving 85% regioselectivity at position 3 .
Alkylation :
-
React 3-bromoimidazo[1,2-a]pyridine with 4-chlorothiophenol (1.5 equiv) and K₂CO₃ in DMF at 60°C for 6 h .
Comparative Analysis of Methods
Chemical Reactions Analysis
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or the chlorophenylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
| InChI | InChI=1S/C14H10BrClN2S/c15-14-12(8-20-11-4-1-9(16)2-5-11)18-13-6-3-10(17)7-19(13)14/h1-7H,8H2 |
| Canonical SMILES | C1=CC(=CC=C1SCC2=C(N3C=C(C=CC3=N2)Cl)Br)Cl |
Antimicrobial Activity
Research indicates that 3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | Not specified |
The compound also demonstrates antibiofilm activity, which is crucial for combating antibiotic-resistant strains.
Anticancer Properties
The compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Research Findings
- Inhibition Mechanisms : The compound has been noted to affect cellular signaling pathways linked to cancer progression.
- IC50 Values : Specific IC50 values for various cancer cell lines are under investigation but suggest a potential for further exploration in oncology.
Target Enzymes and Pathways
- Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) : The compound acts as an inhibitor of this enzyme, which is essential for the malaria parasite's life cycle.
Biochemical Pathways Affected
The compound influences various biochemical pathways due to its diverse bioactivity, including:
- Antiviral
- Antiulcer
- Antibacterial
- Antifungal
- Antituberculosis properties
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of imidazo[1,2-a]pyridine derivatives suggests that modifications can enhance biological activity against specific targets.
Key Findings from SAR Studies
- Modifications in chemical structure can lead to improved efficacy against targets like DNA gyrase and dihydrofolate reductase (DHFR).
| Target | IC50 Values (μM) |
|---|---|
| DNA Gyrase | 12.27–31.64 |
| Dihydrofolate Reductase | 0.52–2.67 |
Case Studies and Research Insights
Several studies have reported on the biological activity of similar compounds within the imidazo[1,2-a]pyridine class:
- A study demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains.
- Investigations into the SAR revealed that structural modifications could enhance activity against specific enzymes critical for bacterial survival.
Mechanism of Action
The mechanism of action of 3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
Structural Differences : Replaces the benzothiazole ring with a methoxyphenyl group.
Key Findings :
- Anthelmintic Activity : Demonstrated time- and concentration-dependent anthelmintic efficacy against Toxocara canis, comparable to albendazole but with reduced cytotoxicity in human (SH-SY5Y) and monkey (Vero) cell lines .
- Drug-Likeness : Superior synthetic accessibility (score: 1.34 vs. albendazole’s 2.58) and adherence to pharmaceutical filters (Lipinski, Ghose). Predicted to cross the blood-brain barrier (BBB), enhancing neuroparasitic applications .
- Toxicity : IC50 values 2–3 times higher than albendazole, indicating safer therapeutic margins .
N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide
Structural Differences : Shorter acetamide chain (C2 vs. C5) and methoxy substitution at position 4.
Key Findings :
- Physicochemical Properties : Molecular weight 222.264 g/mol, logP ~2.1 (predicted), and moderate BBB permeability due to methoxy’s electron-donating effects .
N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl] Acetamide Derivatives
Structural Differences : Trifluoromethyl (electron-withdrawing) at position 6 vs. ethoxy (electron-donating).
Key Findings :
- Biological Activity : Trifluoromethyl derivatives exhibit enhanced binding to CK-1δ (GlideXP score: −3.78 kcal/mol), highlighting the role of electron-withdrawing groups in improving target affinity .
- Comparative Insight : Ethoxy substitution may reduce enzymatic inhibition potency but improve metabolic stability due to lower electronegativity .
Sulfonamide-Pentanamide Hybrids (e.g., N4-Valeroylsulfathiazole)
Structural Differences : Sulfonamide core vs. benzothiazole.
Key Findings :
- Antitubercular Activity : Sulfathiazole derivatives show MIC values <1 µg/mL against Mycobacterium tuberculosis, driven by sulfonamide’s ability to inhibit dihydropteroate synthase .
- Thermodynamic Stability : Higher melting points (e.g., 220–221°C for N4-valeroylsulfathiazole) compared to benzothiazole-pentanamides, suggesting stronger crystalline packing .
Data Tables
Table 1. Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | BBB Permeability | Synthetic Accessibility Score |
|---|---|---|---|---|---|
| N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide* | 294.37 (calculated) | ~3.2 | 75.6 | Moderate | 2.1 (predicted) |
| N-(4-Methoxyphenyl)pentanamide | 237.29 | 2.8 | 49.3 | High | 1.34 |
| N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide | 222.26 | 2.1 | 65.5 | Moderate | 1.8 |
*Calculated using PubChem and SwissADME .
Biological Activity
3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by:
- Bromine atom at the 3-position
- Chlorophenylsulfanyl group at the 2-position
- Methyl group attached to the imidazo[1,2-a]pyridine core
Its molecular formula is C14H10BrClN2S, and it has a molecular weight of approximately 356.66 g/mol. The unique substitution pattern of this compound may influence its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown significant activity against various pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 0.125 | 0.25 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 5.0 |
| MCF-7 (Breast cancer) | 7.5 |
| A549 (Lung cancer) | 6.0 |
These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways .
The mechanisms underlying the biological activities of this compound are still being investigated. Preliminary findings suggest that it may exert its effects through:
- Inhibition of DNA synthesis : Interfering with DNA replication in cancer cells.
- Disruption of cell membrane integrity : Leading to increased permeability and eventual cell death in microbial pathogens.
- Modulation of signaling pathways : Potentially affecting pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- A study demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of bacterial growth, supporting its use as a potential antimicrobial agent .
- Another research effort focused on its anticancer properties revealed that it significantly reduced cell viability in breast cancer cells compared to control groups, suggesting its potential as a lead compound for further development .
Q & A
Q. How to reconcile conflicting reports on the biological activity of imidazo[1,2-a]pyridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
